Trimethyl(phenanthren-2-yl)silane
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Overview
Description
Trimethyl(phenanthren-2-yl)silane is an organosilicon compound with the molecular formula C17H18Si It is characterized by the presence of a phenanthrene moiety attached to a silicon atom, which is further bonded to three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(phenanthren-2-yl)silane typically involves the reaction of phenanthrene with trimethylchlorosilane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows: [ \text{Phenanthrene} + \text{Trimethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Trimethyl(phenanthren-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The silicon-carbon bond can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced using hydride donors.
Substitution: Electrophilic substitution reactions can occur at the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Silanes with reduced phenanthrene moieties.
Substitution: Phenanthrene derivatives with various substituents.
Scientific Research Applications
Trimethyl(phenanthren-2-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Medicine: Investigated for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Trimethyl(phenanthren-2-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-carbon bond is highly reactive and can participate in various chemical transformations. The phenanthrene moiety provides additional stability and reactivity, making the compound suitable for a wide range of applications.
Comparison with Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.
Phenyltrimethylsilane: Contains a phenyl group attached to a silicon atom bonded to three methyl groups.
Trimethyl(phenylethynyl)silane: Features a phenylethynyl group attached to a silicon atom bonded to three methyl groups.
Uniqueness: Trimethyl(phenanthren-2-yl)silane is unique due to the presence of the phenanthrene moiety, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C17H18Si |
---|---|
Molecular Weight |
250.41 g/mol |
IUPAC Name |
trimethyl(phenanthren-2-yl)silane |
InChI |
InChI=1S/C17H18Si/c1-18(2,3)15-10-11-17-14(12-15)9-8-13-6-4-5-7-16(13)17/h4-12H,1-3H3 |
InChI Key |
HTMXECIZDKAJLY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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